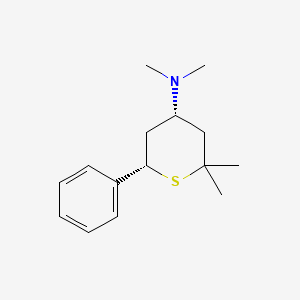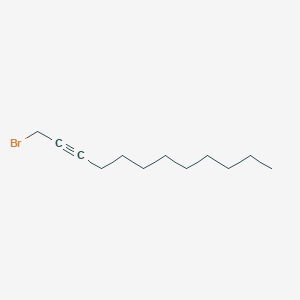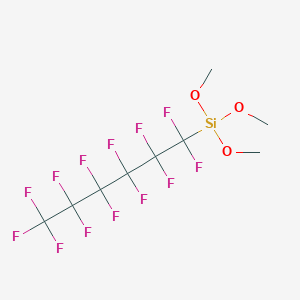![molecular formula C14H11N3 B14418941 3-Methyl-6-phenylpyrido[3,2-c]pyridazine CAS No. 85839-70-9](/img/structure/B14418941.png)
3-Methyl-6-phenylpyrido[3,2-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-phenylpyrido[3,2-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridazine ring fused with a pyridine ring, with a methyl group at the 3-position and a phenyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenylpyrido[3,2-c]pyridazine can be achieved through various synthetic routes. One common method involves the condensation of 3-methylpyridazine with phenylhydrazine under acidic conditions, followed by cyclization to form the desired compound. Another approach includes the use of 1,3-dicarbonyl compounds and methyl ketones in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Methyl-6-phenylpyrido[3,2-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-6-phenylpyrido[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with various enzymes and receptors, leading to its diverse pharmacological effects.
類似化合物との比較
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality at the 3-position.
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.
Pyrimidine: A heterocyclic compound with nitrogen atoms at the 1 and 3 positions.
Uniqueness
3-Methyl-6-phenylpyrido[3,2-c]pyridazine is unique due to its specific substitution pattern and the presence of both a methyl and phenyl group, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
85839-70-9 |
|---|---|
分子式 |
C14H11N3 |
分子量 |
221.26 g/mol |
IUPAC名 |
3-methyl-6-phenylpyrido[3,2-c]pyridazine |
InChI |
InChI=1S/C14H11N3/c1-10-9-14-13(17-16-10)8-7-12(15-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
HZEFNYDCMRFFEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=N2)C3=CC=CC=C3)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)


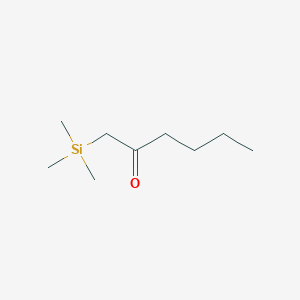

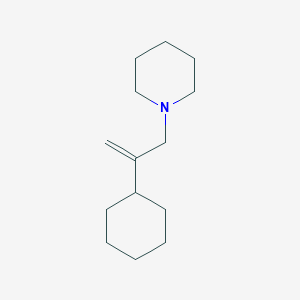
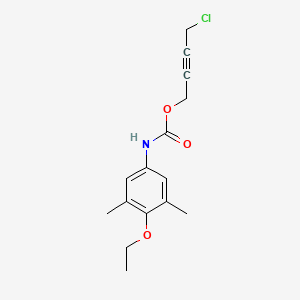
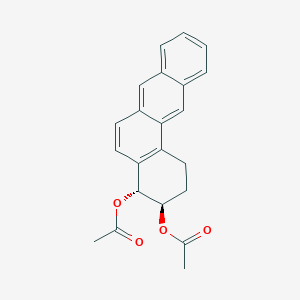
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
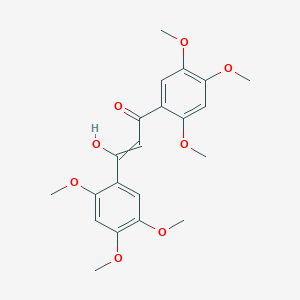
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
